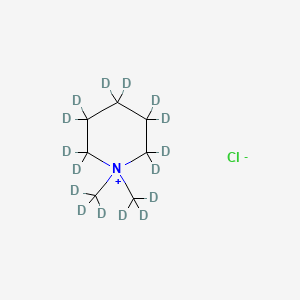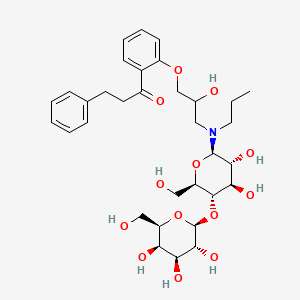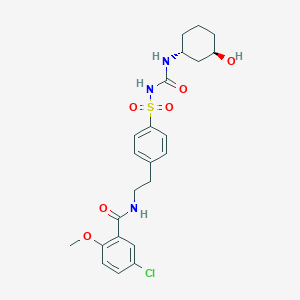
rac trans-3-Hydroxy Glyburide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac trans-3-Hydroxy Glyburide: is a metabolite of Glyburide, a second-generation sulfonylurea used primarily in the treatment of type 2 diabetes mellitus. This compound is characterized by its molecular formula C23H28ClN3O6S and a molecular weight of 510.00 . It is used extensively in biochemical and proteomics research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of rac trans-3-Hydroxy Glyburide involves the hydroxylation of Glyburide. This process is typically mediated by cytochrome P450 enzymes, specifically CYP2C8 and CYP2C9 . The reaction conditions often include the presence of these enzymes and appropriate cofactors to facilitate the hydroxylation process.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes and substrates to produce the compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: : rac trans-3-Hydroxy Glyburide undergoes several types of chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, Glyburide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of Glyburide.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
rac trans-3-Hydroxy Glyburide is widely used in scientific research, particularly in the fields of:
Mécanisme D'action
rac trans-3-Hydroxy Glyburide exerts its effects by interacting with the sulfonylurea receptor 1 (SUR1) on pancreatic beta cells. This interaction leads to the closure of ATP-sensitive potassium channels, resulting in an increase in intracellular potassium and calcium ion concentrations . This cascade ultimately stimulates the release of insulin, thereby lowering blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
rac trans-4-Hydroxy Glyburide: Another metabolite of Glyburide, formed by the hydroxylation at a different position on the molecule.
Glyburide: The parent compound, used as an antidiabetic drug.
Uniqueness: : rac trans-3-Hydroxy Glyburide is unique due to its specific hydroxylation position, which affects its interaction with biological targets and its metabolic profile. This specificity makes it a valuable compound for studying the detailed mechanisms of Glyburide metabolism and its pharmacological effects .
Propriétés
Formule moléculaire |
C23H28ClN3O6S |
|---|---|
Poids moléculaire |
510.0 g/mol |
Nom IUPAC |
5-chloro-N-[2-[4-[[(1R,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18-/m1/s1 |
Clé InChI |
VFBAJFAMXTVSQA-QZTJIDSGSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC[C@H](C3)O |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


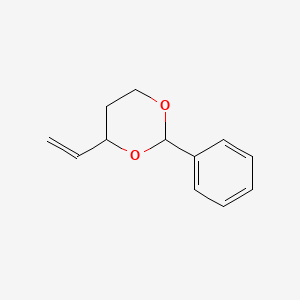
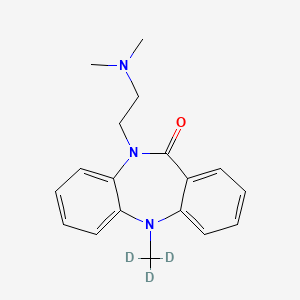
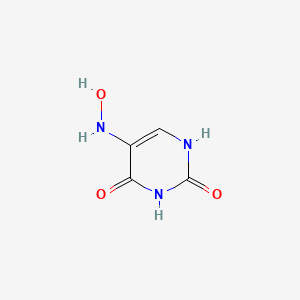
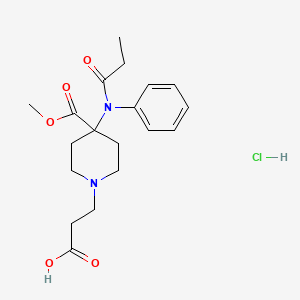

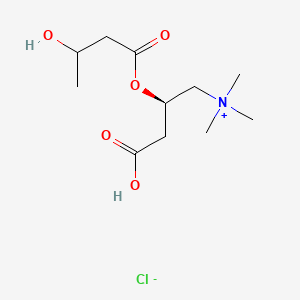


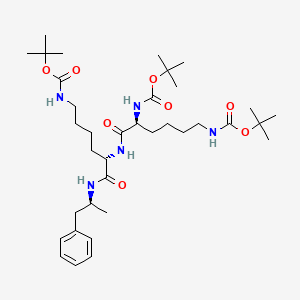
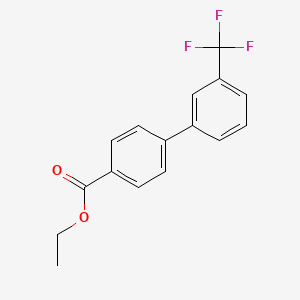
![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)
